2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine
Overview
Description
2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine is a pyrimidine derivative known for its diverse applications in medicinal chemistry and agrochemicals. Pyrimidine derivatives are widely recognized for their biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with isopropyl isocyanate, followed by cyclization with a suitable pyrimidine precursor . The reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amine group, often using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of agrochemicals, particularly as fungicides
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. In the case of its fungicidal activity, it acts as a mitochondrial complex I electron transport inhibitor, disrupting the energy production in fungal cells . This leads to the inhibition of fungal growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their antifibrotic activity.
5-Substituted 2-amino-4,6-dihydroxypyrimidine derivatives: Exhibits anti-inflammatory properties.
Uniqueness
2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine stands out due to its unique cyclopropyl and isopropyl substituents, which contribute to its distinct biological activities and chemical reactivity. Its ability to act as a mitochondrial complex I inhibitor sets it apart from other pyrimidine derivatives .
Properties
IUPAC Name |
2-cyclopropyl-6-propan-2-ylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-6(2)8-5-9(11)13-10(12-8)7-3-4-7/h5-7H,3-4H2,1-2H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFTZEWASMKPQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC(=N1)C2CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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